molecular formula C17H12BrNO3S2 B11368364 Methyl 5'-(4-bromobenzamido)-[2,3'-bithiophene]-4'-carboxylate

Methyl 5'-(4-bromobenzamido)-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B11368364
M. Wt: 422.3 g/mol
InChI Key: FHYMXKLPIPEBQS-UHFFFAOYSA-N
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Description

Methyl 5’-(4-bromobenzamido)-[2,3’-bithiophene]-4’-carboxylate is an organic compound that belongs to the class of bithiophene derivatives This compound is characterized by the presence of a bithiophene core, which is a fused ring system consisting of two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5’-(4-bromobenzamido)-[2,3’-bithiophene]-4’-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The formation of the amide bond by reacting the brominated thiophene with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5’-(4-bromobenzamido)-[2,3’-bithiophene]-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzamido group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5’-(4-bromobenzamido)-[2,3’-bithiophene]-4’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Methyl 5’-(4-bromobenzamido)-[2,3’-bithiophene]-4’-carboxylate involves its interaction with specific molecular targets. The bromobenzamido group can form hydrogen bonds with biological macromolecules,

Properties

Molecular Formula

C17H12BrNO3S2

Molecular Weight

422.3 g/mol

IUPAC Name

methyl 2-[(4-bromobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C17H12BrNO3S2/c1-22-17(21)14-12(13-3-2-8-23-13)9-24-16(14)19-15(20)10-4-6-11(18)7-5-10/h2-9H,1H3,(H,19,20)

InChI Key

FHYMXKLPIPEBQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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